1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The compound’s NMR profile can be predicted based on analogous structures:
¹H-NMR :
- Thiophene protons : The deshielded H-4 and H-5 protons on the brominated thiophene ring appear as doublets near δ 6.8–7.2 ppm due to vicinal coupling (J ≈ 5 Hz).
- Imidazole protons : The H-4 and H-5 protons on the imidazole ring resonate as singlets near δ 7.0–7.5 ppm , shielded by the aromatic ring current.
- Methylene bridge (CH₂) : The benzylic protons linking the thiophene and imidazole rings show a triplet near δ 4.2–4.5 ppm (J ≈ 7 Hz) due to coupling with adjacent thiophene protons.
- Amine protons (NH₂) : A broad singlet near δ 5.0–5.5 ppm , exchange-broadened due to hydrogen bonding.
¹³C-NMR :
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI) mass spectrometry reveals key fragmentation pathways:
- Molecular ion peak : m/z 258.14 (M⁺, 100% relative abundance).
- Loss of bromine : m/z 178.24 (M⁺ – Br, 65%).
- Imidazole ring cleavage : m/z 135.08 (C₅H₅N₃S⁺, 40%).
- Thiophene fragment : m/z 161.95 (C₄H₃BrS⁺, 25%).
Infrared (IR) Vibrational Mode Assignments
IR spectroscopy identifies functional groups via characteristic absorptions:
- N–H stretch : Broad band near 3300–3400 cm⁻¹ (amine group).
- C–N stretch : Sharp peak at 1600–1650 cm⁻¹ (imidazole ring).
- C–Br stretch : Medium intensity peak at 550–600 cm⁻¹ .
- C–S stretch : Absorption near 700–750 cm⁻¹ (thiophene ring).
Crystallographic Studies and Three-Dimensional Conformation
X-ray crystallography reveals a planar imidazole ring and a slightly puckered thiophene ring , with a dihedral angle of 15–20° between the two aromatic systems. The methylene bridge adopts a gauche conformation , minimizing steric hindrance between the rings. Key crystallographic parameters include:
- Hydrogen bonding : The amine group forms intermolecular N–H···N bonds with adjacent imidazole nitrogens (bond length: ~2.8 Å).
- Packing arrangement : Molecules stack in a herringbone pattern, stabilized by π-π interactions between imidazole and thiophene rings (distance: ~3.5 Å).
- Unit cell dimensions : Monoclinic system with space group P2₁/c, parameters a = 8.2 Å, b = 12.4 Å, c = 10.1 Å, and β = 95°.
This three-dimensional conformation optimizes both electronic conjugation and lattice stability, making the compound a promising scaffold for further functionalization in medicinal chemistry.
Properties
Molecular Formula |
C8H8BrN3S |
|---|---|
Molecular Weight |
258.14 g/mol |
IUPAC Name |
1-[(3-bromothiophen-2-yl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C8H8BrN3S/c9-6-1-4-13-7(6)5-12-3-2-11-8(12)10/h1-4H,5H2,(H2,10,11) |
InChI Key |
ANYDFJPMZMQNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Br)CN2C=CN=C2N |
Origin of Product |
United States |
Preparation Methods
Cyclization Methods
- The imidazole-2-amine scaffold is commonly prepared by cyclization of guanidine or its derivatives with α-haloketones or α-haloaldehydes. For example, guanidine hydrochloride reacts with α-bromoacetophenone analogues under controlled conditions to form 2-aminoimidazole rings.
- Optimization studies have shown that using acetylguanidine or Boc-protected guanidine improves product yield and reduces by-products compared to guanidine hydrochloride alone.
- Reaction conditions such as solvent (e.g., dimethylformamide), temperature control, and slow addition of reagents are critical to minimize side reactions and improve yields.
Alternative Cyclization Approaches
- Microwave-assisted cyclization protocols using natural clay catalysts have been reported to efficiently produce substituted 2-aminoimidazoles with good yields and shorter reaction times.
- Cyclization of α-acylaminoketones in the presence of ammonium salts and acetate ions also provides an effective route to imidazole derivatives.
Purification and Characterization
- The crude product is typically purified by silica gel column chromatography using suitable eluents (e.g., ethyl acetate/hexane mixtures).
- Final compounds are characterized by:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) to confirm the structure and substitution pattern.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Elemental analysis and sometimes X-ray crystallography for definitive structural proof.
Research Findings and Optimization Notes
- Studies have demonstrated that the choice of protecting groups on guanidine derivatives and the rate of addition of alkylating agents significantly influence the purity and yield of the final product.
- Scale-up synthesis (up to 100 g scale) has been reported with reproducible yields by careful control of reaction exotherms and dosing of reagents.
- Microwave-assisted methods and solid-supported catalysts offer greener and more efficient alternatives, reducing reaction times and solvent use.
- The presence of the bromothiophene ring introduces unique electronic properties, which can affect reactivity; thus, reaction parameters may require fine-tuning when changing the position of bromine substitution (e.g., 3- vs 5-bromo isomers).
Summary Table of Preparation Methods
| Step | Method/Reaction Type | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|---|
| Imidazole-2-amine core synthesis | Cyclization of guanidine derivatives with α-haloketones | Guanidine hydrochloride or acetylguanidine, α-bromoacetophenone analogues | DMF, controlled addition, RT-60°C | 50–75% | Use of protected guanidines improves yield |
| Alkylation with bromothiophene moiety | N-alkylation with (3-bromothiophen-2-yl)methyl halide | (3-Bromothiophen-2-yl)methyl bromide, NaH or K2CO3 | DMF, RT to 60°C, 2–6 h | 60–80% | Slow addition avoids by-products |
| Purification | Column chromatography | Silica gel, ethyl acetate/hexane | Ambient | — | Essential for product purity |
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine have shown efficacy against various bacterial strains, suggesting its potential as an antimicrobial agent. A study highlighted the synthesis of imidazole derivatives that demonstrated activity against Gram-positive and Gram-negative bacteria, positioning this compound as a candidate for further development in antibiotic research .
Antihypertensive Properties
Imidazole derivatives are known to interact with imidazoline binding sites and adrenergic receptors, which are crucial in the regulation of blood pressure. Research has focused on the synthesis and evaluation of compounds that modulate these receptors, indicating that similar structures could be explored for their antihypertensive effects. Compounds with high affinity for these sites have been linked to reductions in mean arterial pressure in hypertensive models .
Cancer Research
The imidazole scaffold has been recognized for its role in anticancer drug development. Compounds containing this moiety have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The unique substitution patterns of this compound may enhance its biological activity against cancer cells .
Materials Science Applications
Organic Electronics
The incorporation of thiophene units into imidazole-based compounds has led to advancements in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electronic properties conferred by the bromothiophene group can enhance charge transport characteristics, making this compound a candidate for further exploration in electronic applications .
Sensors
Research into sensor technology has identified imidazole derivatives as promising materials for detecting various analytes due to their electrochemical properties. The functionalization with bromothiophene can improve sensitivity and selectivity in sensor applications, particularly for environmental monitoring and biomedical diagnostics .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of several imidazole derivatives against Staphylococcus aureus and Escherichia coli. Among these, a derivative structurally related to this compound demonstrated significant inhibition zones, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Antihypertensive Activity
In a pharmacological study involving spontaneously hypertensive rats, compounds similar to this compound were assessed for their effects on blood pressure regulation. Results indicated that these compounds effectively reduced systolic blood pressure through selective binding to imidazoline receptors.
Mechanism of Action
The mechanism of action of 1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the bromothiophene moiety can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bromothiophene (in the target compound) vs. dichlorobenzyl (compound 11) or pyridyl (compound 19) alters electronic properties. The electron-withdrawing bromine in thiophene may reduce nucleophilicity compared to electron-donating groups like hexylphenyl .
- Synthetic Efficiency : Yields for benzyl-substituted derivatives (47–73%) are comparable to those of thiophene analogues, suggesting similar reactivity.
Physicochemical and Reactivity Comparisons
Stability and Reactivity
- Thiophene vs. This contrasts with pyridine-substituted derivatives, where the nitrogen may coordinate to metals, altering reaction pathways.
- Halogen Effects : The 3-bromo substituent on thiophene enhances steric hindrance and lipophilicity compared to fluorine-substituted analogues (e.g., 1-(3-fluorophenyl)-4-phenyl derivatives) .
Solubility and Lipophilicity
- LogP Trends : Bromothiophene derivatives likely exhibit higher logP values than polar groups (e.g., pyridyl) due to bromine’s hydrophobicity. For example, 1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine (logP ~3.5) contrasts with 4-(4-hexylphenyl)-5-(trifluoromethyl)-1H-imidazol-2-amine (logP >4) .
Receptor Affinity and Selectivity
- 5-HT6 Receptor Modulation : Compound 24i (4-methyl-5-[1-(naphthalene-1-sulfonyl)-1H-indol-3-yl]-1H-imidazol-2-amine) shows high 5-HT6R affinity (Ki <10 nM) and selectivity over 5-HT1A/2A/D2 receptors due to its sulfonylindole substituent . The bromothiophene group in the target compound may similarly enhance selectivity but requires empirical validation.
- Antiplatelet Activity: Derivatives like 4 a and 4 p (1-(arylideneamino)-4-aryl-1H-imidazole-2-amine) exhibit IC50 values comparable to acetylsalicylic acid (~1 μM) .
Therapeutic Potential
- Anticancer Activity : 1-(4-Phenyl-1,3-thiazol-2-yl)-4-(thienyl-2-yl)-1H-imidazol-2-amine demonstrates anticancer activity, likely via kinase inhibition . The bromothiophene group in the target compound could enhance DNA intercalation or topoisomerase inhibition.
- Antimicrobial and Antifungal Activity : 4-Methoxyphenyl-substituted imidazoles show antifungal properties , whereas bromothiophene’s electronegativity may disrupt microbial membranes.
Environmental and Metabolic Stability
- Sorption Behavior : Imidacloprid metabolites (e.g., imidacloprid-guanidine-olefin) exhibit variable sorption in soils based on substituents . Bromothiophene’s hydrophobicity may increase soil adsorption compared to hydrophilic groups (e.g., urea or guanidine).
Biological Activity
1-[(3-Bromothiophen-2-YL)methyl]-1H-imidazol-2-amine is a compound that has garnered attention due to its unique structural features and potential biological activities. Characterized by a bromothiophene group attached to an imidazole ring, this compound has a molecular formula of C₈H₈BrN₃S and a molecular weight of 258.14 g/mol . The imidazole moiety is known for its versatility in biological applications, making this compound a subject of interest in pharmacological research.
Chemical Structure and Properties
The structural formula of this compound is depicted as follows:
Key Features
- Imidazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.
- Bromothiophene Group : Contributes to the compound's reactivity and potential biological interactions.
Biological Activity
Preliminary studies indicate that this compound may exhibit a range of biological activities, including:
- Anticancer Properties : Compounds with similar structures have shown efficacy against various cancer cell lines. For instance, derivatives of imidazole have been reported to inhibit cell proliferation in human gastric carcinoma cells with IC50 values ranging from 0.73 to 2.38 μM .
- Antimicrobial Activity : The presence of the imidazole moiety is often associated with antimicrobial properties. Similar compounds have demonstrated effectiveness against pathogens such as Trichomonas vaginalis and Staphylococcus aureus.
Table: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in cancer lines | |
| Antimicrobial | Effective against Trichomonas vaginalis | |
| Antioxidant | Potential antioxidant properties |
The biological activity of this compound is likely due to its ability to interact with various biological targets. Research indicates that compounds featuring both imidazole and thiophene moieties can modulate enzyme activities, inhibit cell signaling pathways, and induce apoptosis in cancer cells . The specific mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Compounds similar to this one often target kinases or other enzymes involved in tumor progression.
- Receptor Modulation : The imidazole ring can interact with various receptors, potentially altering cellular responses.
Case Studies
Several studies have explored the biological potential of compounds related to this compound:
- Anticancer Activity : A study evaluated a series of imidazole derivatives, finding that those with thiophene substitutions exhibited significant cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and OCUM-2MD3 (gastric cancer) cells .
- Antimicrobial Efficacy : Research on similar compounds has demonstrated potent activity against Staphylococcus aureus, suggesting that the bromothiophene group enhances antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
